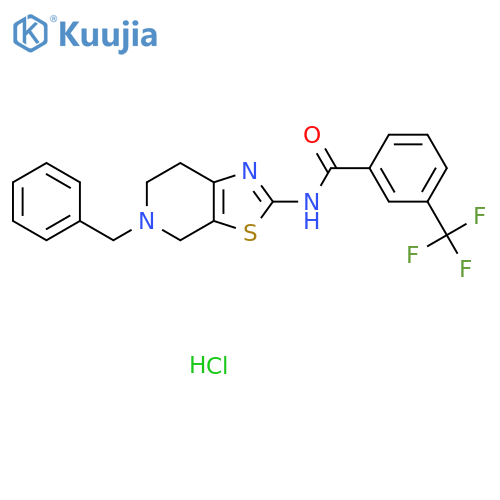

Cas no 1190012-86-2 (N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride)

1190012-86-2 structure

商品名:N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride

- N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride

- N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride

- 1190012-86-2

- N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride

- F2093-0683

- AKOS026681210

-

- インチ: 1S/C21H18F3N3OS.ClH/c22-21(23,24)16-8-4-7-15(11-16)19(28)26-20-25-17-9-10-27(13-18(17)29-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,25,26,28);1H

- InChIKey: MXWVEQAEGVSODU-UHFFFAOYSA-N

- ほほえんだ: Cl.S1C(NC(C2C=CC=C(C(F)(F)F)C=2)=O)=NC2=C1CN(CC1C=CC=CC=1)CC2

計算された属性

- せいみつぶんしりょう: 453.0889456g/mol

- どういたいしつりょう: 453.0889456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 570

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.5Ų

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2093-0683-2μmol |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-15mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-50mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-5μmol |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-30mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-40mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-2mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-100mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-3mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2093-0683-1mg |

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride |

1190012-86-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1190012-86-2 (N-{5-benzyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3-(trifluoromethyl)benzamide hydrochloride) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量